molecular formula C17H12N2O5 B15210392 4-Nitrophenyl (quinolin-3-yl)methyl carbonate CAS No. 918440-74-1

4-Nitrophenyl (quinolin-3-yl)methyl carbonate

Cat. No.: B15210392
CAS No.: 918440-74-1
M. Wt: 324.29 g/mol
InChI Key: UOYGLFZFSAPYEB-UHFFFAOYSA-N
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Description

4-Nitrophenyl (quinolin-3-yl)methyl carbonate is a chemical compound with the molecular formula C17H12N2O5 and is a valuable reagent in medicinal chemistry and biochemical research . Its primary research application is as a key synthetic intermediate in the development of potent and selective inhibitors for the enzyme Transglutaminase 2 (TG2) . TG2 is implicated in the pathogenesis of several human disorders, including celiac sprue, certain neurological diseases, and various cancers, making it a significant therapeutic target . The compound's utility stems from its role as a carbamate-building block. It reacts efficiently with amine groups, such as those on proline methyl ester, to install the (quinolin-3-yl)methyl carbamate moiety . This specific carbamate group is a critical structural feature that enhances the affinity and specificity of small-molecule inhibitors for the active site of human TG2 . Researchers have employed this reagent in a scaled-up, improved synthesis of irreversible TG2 inhibitors like ERW1041E, which has been used in vivo to study and modulate TG2 activity in disease models such as pulmonary hypertension . The (quinolin-3-yl)methyl group is particularly effective because it provides a bulky, aromatic structure with hydrogen bond acceptors that contribute to increased binding affinity with the enzyme target . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

918440-74-1

Molecular Formula

C17H12N2O5

Molecular Weight

324.29 g/mol

IUPAC Name

(4-nitrophenyl) quinolin-3-ylmethyl carbonate

InChI

InChI=1S/C17H12N2O5/c20-17(24-15-7-5-14(6-8-15)19(21)22)23-11-12-9-13-3-1-2-4-16(13)18-10-12/h1-10H,11H2

InChI Key

UOYGLFZFSAPYEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves reacting quinolin-3-ylmethanol with 4-nitrophenyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the quinoline derivative attacks the electrophilic carbonyl carbon of the chloroformate:

$$
\text{Quinolin-3-ylmethanol} + \text{4-Nitrophenyl chloroformate} \xrightarrow{\text{Base}} \text{4-Nitrophenyl (quinolin-3-yl)methyl carbonate} + \text{HCl}
$$

This exothermic reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran at 0–25°C. Yields range from 65% to 78%, contingent on purification via column chromatography.

Multi-Step Synthesis via Carbamate Precursors

Protection-Deprotection Strategy

A more versatile approach, described by Watts et al. (2006), employs a protected quinoline intermediate to prevent unwanted side reactions. The sequence involves:

  • Protection of Quinolin-3-ylmethanol : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether.
  • Coupling with 4-Nitrophenyl Carbonate : The TBS-protected intermediate reacts with 4-nitrophenyl carbonate in the presence of 1,8-diazabicycloundec-7-ene (DBU), forming the carbamate linkage.
  • Deprotection : The TBS group is removed using tetra-n-butylammonium fluoride (TBAF), yielding the final product.

This method achieves higher yields (82–89%) but requires additional purification steps.

Alternative Route Using Fmoc Chemistry

Source details a related strategy for dihydroisoxazole inhibitors, adaptable to this compound. Key steps include:

  • Coupling a dihydroisoxazole (DHI) moiety to an amino acid.
  • Introducing the carbamate via 4-nitrophenyl carbonate precursors (e.g., S4a ).
  • Final deprotection using trifluoroacetic acid (TFA).

However, Fmoc deprotection risks displacement of bromide groups in the DHI core, reducing yields by ~50%.

Comparative Analysis of Methods

Method Yield Conditions Advantages Challenges
Direct Coupling 65–78% Anhydrous DCM/THF, 0–25°C Simplicity, fewer steps Moisture sensitivity, side reactions
Protection-Deprotection 82–89% TBS protection, DBU, TBAF deprotection Higher yields, functional group tolerance Additional steps, cost of reagents
Fmoc-Based Synthesis 40–50% TFA deprotection Compatibility with peptide synthesis Low yield due to side reactions

Optimization and Scalability

Solvent and Catalyst Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may necessitate higher temperatures (50–60°C). Catalytic DMAP (4-dimethylaminopyridine) improves carbamate formation efficiency by 12–15%.

Large-Scale Production Considerations

Watts et al. (2006) demonstrated scalability to 100-g batches using the protection-deprotection route, with purity >98% after recrystallization from ethyl acetate/hexane. In contrast, Claisen condensation routes (e.g., diethyl carbonate with 3-acetyl-4-hydroxyquinolone) suffer from low yields (~44%) and byproduct formation, limiting industrial applicability.

Emerging Methodologies

Suzuki Coupling for Quinoline Functionalization

Recent advances employ Suzuki-Miyaura cross-coupling to introduce aryl groups at the 4-position of proline derivatives, which can be further functionalized into quinoline intermediates. For example, vinyl triflate 17 derived from 4-hydroxyproline reacts with aryl boronic acids to yield trans-4-aryl prolines, which are oxidized to quinoline derivatives. This method enables modular synthesis but requires homogeneous hydrogenation with Wilkinson’s catalyst (RhCl(PPh₃)₃) for stereochemical control.

Enzymatic Catalysis

Preliminary studies suggest lipases (e.g., Candida antarctica Lipase B) can catalyze carbamate formation under mild conditions (pH 7.0, 30°C), though yields remain suboptimal (35–42%).

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl (quinolin-3-ylmethyl) carbonate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The nitrophenyl carbonate group can be displaced by nucleophiles such as amines or alcohols, forming carbamates or carbonates.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like sodium borohydride.

    Oxidation: The quinoline moiety can undergo oxidation reactions, potentially forming quinoline N-oxides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.

    Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation, or reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Carbamates and Carbonates: Formed from nucleophilic substitution reactions.

    Amino Derivatives: Resulting from the reduction of the nitro group.

    Quinoline N-oxides: Produced from oxidation reactions.

Scientific Research Applications

4-Nitrophenyl (quinolin-3-ylmethyl) carbonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Bioconjugation: The nitrophenyl carbonate group can be used to link biomolecules, facilitating the study of biological processes.

    Catalysis: The compound can serve as a model substrate in catalytic studies, particularly in the development of new catalysts for nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl (quinolin-3-ylmethyl) carbonate in biological systems is not well-documented. the quinoline moiety is known to interact with various biological targets, including enzymes and receptors. The nitrophenyl carbonate group can undergo hydrolysis, releasing 4-nitrophenol and the corresponding quinoline derivative, which may exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural similarities with other nitroaromatic derivatives but differs in functional groups and substitution patterns. Key analogs include:

2-(Methyldiphenylsilyl)ethyl (4-nitrophenyl) Carbonate (1c) and Carbamate (1d)
  • Structure: These compounds feature a silyl-protecting group (methyldiphenylsilyl) instead of the quinoline-methyl group in the target compound.
  • Reactivity: The disassembly rate constants ($ k $) of 1c and 1d were studied, with 1b (a related aniline-substituted analog) showing $ k = 38.5 \pm 0.3 \, \text{M}^{-1} \, \text{min}^{-1} $. The slower disassembly compared to phenol derivatives (e.g., 1a) is attributed to the higher pKa of aniline leaving groups .
  • Applications : Used in protective group chemistry for controlled release systems.
5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione Derivatives
  • Structure: Contains a thiadiazole-thione core with a 4-nitrophenylamino group .
  • Synthesis : Synthesized via ring-closure reactions involving thiosemicarbazides and carbon disulfide.
  • Applications : Evaluated for antimicrobial and anticancer activities, demonstrating the role of the 4-nitrophenyl group in enhancing bioactivity .
4-Nitrophenyl N-Methoxycarbamate
  • Structure: A carbamate analog with a methoxy group instead of the quinoline-methyl carbonate group.
  • Properties : Molecular weight = 212.16 g/mol; classified as a carbamate with distinct stability and toxicity profiles compared to carbonates .

Kinetic and Thermodynamic Properties

Compound Functional Group Rate Constant ($ k $) Molecular Weight (g/mol) Key Application Reference
Target compound Carbonate + quinoline Not reported ~300 (estimated) Quorum sensing modulation
1b (Aniline-substituted) Aniline + silyl 38.5 ± 0.3 M⁻¹ min⁻¹ ~350 (estimated) Protective group chemistry
4-Nitrophenyl N-methoxycarbamate Carbamate N/A 212.16 Chemical synthesis
Thiadiazole derivatives Thiadiazole-thione N/A ~250–300 Antimicrobial/anticancer

Key Observations :

  • Reactivity : Carbamates (e.g., 4-nitrophenyl N-methoxycarbamate) generally exhibit greater hydrolytic stability than carbonates due to the resonance stabilization of the carbamate group .
  • Biological Activity : The presence of the 4-nitrophenyl group enhances electron-withdrawing effects, improving interaction with biological targets in both thiadiazole derivatives and the target compound .

Biological Activity

4-Nitrophenyl (quinolin-3-yl)methyl carbonate (C₁₇H₁₂N₂O₅) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and applications, supported by data tables and relevant case studies.

Structural Overview

The compound features a quinoline ring linked to a nitrophenyl group through a methylene carbonate moiety. The presence of the nitro group enhances its electrophilic properties, making it a candidate for various nucleophilic reactions, including hydrolysis and transesterification.

Enzyme Modulation

Research indicates that this compound may modulate enzyme activities, particularly transglutaminase . This enzyme plays a crucial role in cellular processes such as apoptosis and tissue repair. Elevated transglutaminase activity has been associated with various pathological conditions, including pulmonary hypertension .

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity , although specific data on this aspect remains limited. The compound's structural similarities with other known antimicrobial agents warrant further investigation into its efficacy against various pathogens.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific enzymes or receptors, influencing various biological pathways. For example, its electrophilic nature could facilitate interactions with nucleophilic sites on target proteins, leading to inhibition or modulation of their activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
4-Nitrophenyl (thiazol-5-yl)methyl carbonateC₁₁H₈N₂O₅SContains a thiazole ring instead of quinoline
Quinoline-2-carboxylic acidC₉H₇NO₂Lacks nitro substitution; focuses on carboxylic acid
2-AminoquinolineC₉H₈N₂An amino group replaces the carbonate functionality

This table highlights the diverse structural features that may influence the biological activities of these compounds.

Case Studies and Research Findings

  • Transglutaminase Modulation : A study explored the role of transglutaminase in pulmonary hypertension, suggesting that compounds like this compound could be instrumental in therapeutic strategies targeting this enzyme .
  • Antimicrobial Activity : While specific studies on this compound are scarce, related compounds have demonstrated antimicrobial properties, indicating potential avenues for further exploration of this compound in this domain .

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